N-propyl-3-Pyridinesulfonamide
Description
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-propylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-5-10-13(11,12)8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
SZMSPBFXVYNAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-3-Pyridinesulfonamide typically involves the reaction of 3-pyridinesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-propyl-3-Pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
N-propyl-3-pyridinesulfonamide is a pyridine derivative with documented applications as an anticoccidial agent . Research indicates its potential use in treating coccidiosis, particularly those caused by Eimeria tenella and E. necatrix .
Anticoccidial Applications
- Targeted Treatment: this compound has demonstrated effectiveness against acute coccidiosis caused by E. tenella and E. necatrix, including strains resistant to thiamine-type anticoccidial agents .
- Administration: This compound can be administered to poultry through feed or drinking water . Due to reduced solid feed consumption in poultry with coccidiosis, administering it via drinking water may be advantageous .
- Dosage:
- For general prevention, the feed should contain approximately 0.004% to 0.025% by weight of the active ingredient, with a more preferred range of 0.0075% to 0.0125% .
- Higher concentrations, ranging from 0.05% to 0.1% by weight of the feed, can be administered for treating coccidiosis . However, it is recommended to use the lowest effective dose for the shortest period to minimize potential side effects from prolonged feeding .
- Formulations: this compound can be formulated into feed supplements or premixes, typically containing 5% to 30% by weight of the active ingredient . The industry preference is to use about 1-3 kg of such a supplement per ton of feed .
- Combination Therapies: To broaden the anticoccidial spectrum and potentially achieve a synergistic effect, the compound can be combined with other known anticoccidial agents such as sulfa drugs (e.g., Sulfachloropyrazine, Sulfadimethoxine, Sulfaquinoxaline), thiamine derivatives (e.g., Beclotiamine, Amprolium, Dimethialium), quinoline derivatives (e.g., Buquinolate, Decoquinate, Methyl Benzoquate), folic acid antagonists (e.g., pyrimethamine, Diaveridine), and antibiotics (e.g., Monesin) .
Mechanism of Action
The mechanism of action of N-propyl-3-Pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonamide: Similar structure but lacks the propyl chain.
4-Chloro-N-propyl-3-Pyridinesulfonamide: Contains a chlorine atom at the 4-position of the pyridine ring.
N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a phenylethyl group instead of a propyl group .
Uniqueness
N-propyl-3-Pyridinesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Biological Activity
N-propyl-3-pyridinesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a propyl group and a sulfonamide functional group. The presence of the sulfonamide moiety is significant as it often contributes to various biological activities, including antibacterial, antiviral, and enzyme inhibition properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit specific enzymes, such as carbonic anhydrase and certain proteases, which can disrupt metabolic processes in pathogens.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties through interference with bacterial folate synthesis, similar to other sulfonamides.
- Antiviral Potential : Research indicates that sulfonamide derivatives can act as inhibitors of viral enzymes, potentially offering therapeutic benefits against viral infections.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial activity. For instance, a study reported that various sulfonamide compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The effectiveness of this compound was evaluated against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 20 | 16 |
Antiviral Activity
Recent investigations into the antiviral properties of this compound suggest its potential as an inhibitor of viral replication. For example, a docking study indicated favorable binding interactions with viral proteases, which are crucial for viral life cycles. This suggests that the compound may serve as a lead for developing antiviral agents targeting specific viruses.
Case Studies
- HIV Research : A study explored the role of sulfonamides in inhibiting HIV-1 reverse transcriptase. Although this compound was not directly tested, related compounds demonstrated significant inhibition, indicating potential pathways for further research on this compound's efficacy against HIV.
- Alzheimer's Disease : The structural similarity of this compound to acetylcholinesterase inhibitors has prompted investigations into its effects on cholinergic transmission. Inhibition of acetylcholinesterase can enhance neurotransmission in conditions like Alzheimer's disease.
Safety and Toxicity
While the biological activities are promising, safety profiles must be considered. Toxicological studies are essential to evaluate any adverse effects associated with this compound. Preliminary data suggest low cytotoxicity in vitro; however, comprehensive studies are necessary to confirm these findings.
Q & A
Q. What are the standard synthetic routes for N-propyl-3-Pyridinesulfonamide, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride derivative and an amine. For example, analogous sulfonamides are synthesized by reacting benzene sulfonyl chloride with 3-aminopyridine under controlled conditions (e.g., inert atmosphere, 0–5°C) to minimize side reactions . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), stoichiometry, and reaction time. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation requires a combination of FTIR (to identify sulfonamide S=O and N–H stretches) and NMR spectroscopy. For example, H NMR can resolve the pyridine ring protons (δ 7.5–8.5 ppm) and propyl chain signals (δ 0.9–1.7 ppm), while C NMR confirms carbonyl and aromatic carbons . High-resolution mass spectrometry (HRMS) provides molecular weight validation.
Q. What preliminary biological assays are recommended to evaluate this compound's activity?
Initial screening should focus on antimicrobial or enzyme inhibition assays. For sulfonamide derivatives, disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) are common. Minimum inhibitory concentration (MIC) values are quantified using broth dilution, with positive controls like sulfamethoxazole .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., dihydropteroate synthase for antimicrobial activity). Density functional theory (DFT) calculations optimize the electronic profile of the pyridine ring and sulfonamide group to improve interactions with active sites . QSAR models can correlate substituent effects (e.g., electron-withdrawing groups on the pyridine) with activity .
Q. What strategies resolve contradictions in spectral data or bioassay results for this compound?
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from impurities or tautomerism. Re-purification via preparative HPLC or 2D NMR (COSY, HSQC) clarifies structural assignments . For inconsistent bioassay data, validate assay conditions (e.g., pH, temperature) and use orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .
Q. How are reaction intermediates and by-products characterized during scaled-up synthesis?
Liquid chromatography-mass spectrometry (LC-MS) monitors reaction progress and identifies by-products (e.g., unreacted sulfonyl chloride or dimerization products). X-ray crystallography of intermediates confirms stereochemistry, while kinetic studies (e.g., varying temperature) optimize yield .
Q. What role does the propyl chain play in the compound's pharmacokinetic properties, and how is this assessed?
The propyl group influences lipophilicity (logP) and membrane permeability. Use shake-flask experiments or HPLC-derived logP measurements to quantify hydrophobicity. In vitro assays (e.g., Caco-2 cell monolayers) predict intestinal absorption, while metabolic stability is tested using liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
